molecular formula C9H9N3O3 B3170544 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid CAS No. 944648-75-3

5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid

Cat. No.: B3170544
CAS No.: 944648-75-3
M. Wt: 207.19 g/mol
InChI Key: WKOAKXXDZLIAHV-UHFFFAOYSA-N
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Description

5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid (CAS 944648-75-3) is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol. This substance features a 5-oxopyrrolidine-3-carboxylic acid core, a scaffold recognized in medicinal chemistry for its relevance in developing novel pharmacologically active agents . Research indicates that this pyrrolidinone core structure is a promising foundation for the development of novel antimicrobial candidates . Specifically, derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated structure-dependent antimicrobial activity against a range of multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile . Some analogues have shown promising activity against vancomycin-intermediate S. aureus strains and azole-resistant Aspergillus fumigatus , making them attractive scaffolds for further development of agents targeting drug-resistant pathogens . Furthermore, related 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties, showing excellent inhibitory activity against matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are key enzymes in inflammatory processes . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may cause skin and eye irritation and be harmful if swallowed .

Properties

IUPAC Name

5-oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-7-4-6(8(14)15)5-12(7)9-10-2-1-3-11-9/h1-3,6H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOAKXXDZLIAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid are not extensively detailed in the available literature. it is typically synthesized through organic synthesis methods involving the formation of the pyrrolidine ring and subsequent functionalization to introduce the pyrimidinyl and carboxylic acid groups . Industrial production methods are likely to involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions

Scientific Research Applications

5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound plays a role in the biosynthesis of amino acids and polyamines, making it important for studying metabolic pathways.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as a precursor in the biosynthesis of amino acids and polyamines, influencing various metabolic processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyrimidin-2-yl vs. This difference may improve solubility in polar solvents and affinity for nucleic acid targets .
  • Pyridin-4-ylmethyl (CAS 304859-15-2): The pyridine substituent adds basicity, enabling coordination with metal ions or protonation at physiological pH, which could influence pharmacokinetics .
  • Chiral Phenylethyl Group (CAS 915302-94-2): The stereocenter in this analogue allows for enantiomer-specific interactions, critical in drug design to avoid off-target effects .

Physicochemical Properties

  • Solubility: The pyrimidine and carboxylic acid groups in the target compound likely confer higher water solubility compared to phenyl or alkyl-substituted analogues .
  • Thermal Stability: Methyl and allyl derivatives (CAS 42346-68-9, 304859-15-2) may exhibit lower melting points due to reduced aromaticity .

Biological Activity

5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid (CAS No. 944648-75-3) is a crystalline compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol. This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It plays a significant role in the biosynthesis of amino acids and polyamines, which are crucial for various metabolic processes.

The compound features a pyrrolidine ring substituted with a pyrimidine moiety and a carboxylic acid group, contributing to its unique biological properties. The structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H9N3O3/c13-7-4-6(8(14)15)5-12(7)9-10-2-1-3-11-9/h1-3,6H,4-5H2,(H,14,15)

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, derivatives have been evaluated for their effects on A549 human lung adenocarcinoma cells. The results indicated that certain modifications to the compound significantly enhanced its cytotoxic effects:

Compound VariantViability Reduction (%)p-value
Base Compound67.4%0.003
5-methyl analogue59.5%-
3,5-dichloro variant24.5%<0.0001

These findings suggest that structural modifications can lead to enhanced anticancer activity, making these derivatives promising candidates for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant pathogens such as Staphylococcus aureus and Escherichia coli. The screening demonstrated varied effectiveness depending on the specific structural modifications made to the base compound:

PathogenMIC (µg/mL)Activity Status
Staphylococcus aureus>128No significant activity
Escherichia coli>128No significant activity

While some derivatives showed no antibacterial activity, others exhibited potential as scaffolds for developing new antimicrobial agents targeting resistant strains .

The mechanism of action for this compound is believed to involve its role as a precursor in amino acid and polyamine biosynthesis. This interaction may influence various metabolic pathways critical for cell growth and proliferation. Ongoing research aims to elucidate the specific molecular targets and pathways involved .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Anticancer Screening : In vitro studies using A549 cells showed that compounds derived from this compound could significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Testing : A library of derivatives was screened against clinically relevant pathogens, revealing that while some compounds lacked activity against certain strains, others demonstrated selective antimicrobial properties .

Q & A

Q. What are the common synthetic routes for 5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of precursors (e.g., substituted pyrrolidine or pyrimidine derivatives) under controlled temperature and solvent conditions. For example, alkylation with reagents like dimethyl sulfate or benzyl(dimethyl)phenylammonium chloride can introduce substituents, followed by reduction using sodium borohydride or catalytic hydrogenation to stabilize intermediates. Reaction optimization (e.g., pH, solvent polarity) is critical for yield and purity. Analytical techniques like NMR and HPLC are recommended for monitoring progress .

Q. Which analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrrolidine and pyrimidine ring connectivity. High-performance liquid chromatography (HPLC) ensures purity, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives. For functional group analysis, IR spectroscopy can identify carbonyl (C=O) and carboxylic acid (COOH) stretches .

Q. What are the key considerations for designing in vitro assays to evaluate the compound's antimicrobial activity?

  • Methodological Answer : Use standardized bacterial strains (e.g., E. coli, S. aureus) in broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO). Test a concentration range (1–256 µg/mL) and assess time-dependent killing kinetics. Ensure pH stability of the compound in growth media, as carboxylic acid groups may ionize under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation time) or compound purity. To address this:
  • Perform comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Validate bioactivity via orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Analyze batch-to-batch purity using LC-MS and quantify impurities (e.g., byproducts from incomplete cyclization) .

Q. What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

  • Methodological Answer : Enantiomeric control can be achieved via:
  • Chiral catalysts : Use asymmetric hydrogenation with Rh or Ru complexes to reduce prochiral intermediates.
  • Chiral resolution : Employ diastereomeric salt formation with enantiopure amines (e.g., cinchona alkaloids).
  • Chromatography : Utilize chiral stationary phases (CSPs) in preparative HPLC. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How does the introduction of different substituents on the pyrrolidine ring affect the compound's pharmacokinetic properties?

  • Methodological Answer : Substituents alter lipophilicity, solubility, and metabolic stability:
  • Electron-withdrawing groups (e.g., -NO₂) : Increase metabolic resistance but reduce solubility.
  • Hydrophilic groups (e.g., -OH) : Enhance aqueous solubility but may increase renal clearance.
  • Steric hindrance : Bulky groups (e.g., benzyl) can block enzymatic degradation.
    Use in silico tools (e.g., SwissADME) to predict LogP, permeability, and cytochrome P450 interactions. Validate with in vivo pharmacokinetic studies in rodent models .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound's stability under varying pH conditions?

  • Methodological Answer : Conduct stability studies in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC over 24–72 hours. Identify degradation products using LC-MS/MS. For acid-labile compounds (e.g., ester or amide derivatives), consider enteric coating or prodrug strategies. Cross-reference findings with computational models (e.g., molecular dynamics simulations of hydrolysis pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Oxo-1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.